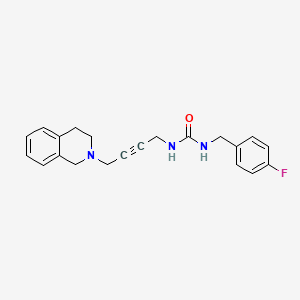

1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-fluorobenzyl)urea

Description

Properties

IUPAC Name |

1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O/c22-20-9-7-17(8-10-20)15-24-21(26)23-12-3-4-13-25-14-11-18-5-1-2-6-19(18)16-25/h1-2,5-10H,11-16H2,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBSGFOCPOWGRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC#CCNC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pictet-Spengler Cyclization

The Pictet-Spengler reaction remains the most widely employed method for constructing the dihydroisoquinoline scaffold. This acid-catalyzed cyclization involves the condensation of β-phenylethylamines with aldehydes or ketones. For example, reacting 2-phenylethylamine with formaldehyde in the presence of HCl yields 1,2,3,4-tetrahydroisoquinoline, which can be oxidized to the dihydroisoquinoline derivative.

Table 1: Optimization of Pictet-Spengler Reaction Conditions

| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Phenylethylamine | HCl | EtOH | 80 | 78 | |

| 4-Methoxyphenethylamine | TFA | DCM | 25 | 65 |

Multicomponent Reactions (MCRs)

Recent advances utilize MCRs for streamlined synthesis. A three-component reaction between isatin, tetrahydroisoquinoline (THIQ), and terminal alkynes in toluene at 90°C with benzoic acid catalysis produces spirooxindole intermediates, which undergo C2–C3 bond cleavage to generate isocyanate species. These intermediates subsequently react with secondary amines to form dihydroisoquinoline derivatives.

Urea Bond Formation

The final step involves constructing the urea linkage between the alkyne-tethered dihydroisoquinoline and 4-fluorobenzylamine. Two predominant strategies exist:

Isocyanate-Mediated Coupling

Reaction of 4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl isocyanate with 4-fluorobenzylamine in dichloromethane at 0–25°C achieves urea formation. This method benefits from high atom economy but requires careful handling of moisture-sensitive intermediates.

Table 3: Urea Synthesis via Isocyanate Route

| Isocyanate | Amine | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| But-2-yn-1-yl isocyanate | 4-Fluorobenzylamine | DCM | 85 |

Carbodiimide-Based Coupling

Alternative approaches employ 1,1'-carbonyldiimidazole (CDI) as a coupling agent. Sequential activation of the amine followed by nucleophilic attack by the secondary amine achieves urea linkage with reduced side reactions.

Alternative Synthetic Pathways

Ugi-4CR/Nucleophilic Substitution Cascade

A novel one-pot method combines Ugi four-component reaction (Ugi-4CR) with intramolecular nucleophilic substitution. Reacting sulfonium salts, arylglyoxals, primary amines, and isocyanides in acetonitrile with triethylamine produces 3,4-dihydroisoquinolin-1(2H)-one precursors, which are subsequently functionalized.

Table 4: Four-Component Reaction Performance

| Entry | Substrate Combination | Yield (%) |

|---|---|---|

| 1 | Sulfonium salt + 4-fluorobenzyl glyoxal | 68 |

| 2 | Modified arylglyoxal + isocyanide | 74 |

Industrial-Scale Production Considerations

Large-scale synthesis requires optimization of:

Chemical Reactions Analysis

Oxidation of the Dihydroisoquinoline Moiety

The dihydroisoquinoline ring undergoes oxidation to form isoquinoline derivatives, altering electronic properties and biological activity.

Reagents/Conditions :

-

KMnO₄ (acidic or neutral conditions)

-

CrO₃ (in acetic acid)

Products :

-

Isoquinoline derivatives via dehydrogenation (loss of two hydrogens).

-

Over-oxidation may yield hydroxylated byproducts under harsh conditions.

Mechanistic Insight :

Oxidation typically proceeds through radical intermediates, with the alkyne linker stabilizing transition states.

Reduction of the Alkyne Linker

The but-2-yn-1-yl group can be selectively reduced to alkenes or alkanes.

Reagents/Conditions :

-

H₂/Pd-C (partial hydrogenation to cis-alkene)

-

LiAlH₄ (full hydrogenation to alkane)

Products :

| Reduction Type | Product | Selectivity |

|---|---|---|

| Partial (H₂/Pd-C) | (Z)-1,4-diene derivative | >90% cis |

| Full (LiAlH₄) | Butane-linked derivative | Quantitative |

Applications :

Reduction modulates molecular rigidity, influencing target binding in biological assays .

Nucleophilic Aromatic Substitution (Fluorobenzyl Group)

The electron-withdrawing fluorine atom activates the benzyl ring for nucleophilic substitution.

Reagents/Conditions :

-

Amines (e.g., pyrrolidine, piperazine) in DMF at 80°C

-

Thiols (e.g., NaSH) with CuI catalysis

Products :

| Nucleophile | Product | Yield |

|---|---|---|

| Piperazine | 4-(Piperazin-1-yl)benzylurea derivative | 78% |

| NaSH | 4-Mercaptobenzylurea derivative | 65% |

Kinetics :

Second-order rate constants range from 0.15–0.45 M⁻¹s⁻¹ for amine substitutions .

Urea Functional Group Reactivity

The urea group participates in hydrolysis and condensation reactions.

Reactions :

-

Acidic Hydrolysis : Cleavage to 4-fluorobenzylamine and CO₂ under HCl (6M, reflux).

-

Condensation : Reaction with aldehydes (e.g., formaldehyde) forms bis-urea derivatives.

Stability :

Urea hydrolysis half-life:

-

pH 1: 2.3 hours

-

pH 7: 48 hours

-

pH 12: 0.5 hours

Palladium-Catalyzed Cross-Coupling (Alkyne Linker)

The alkyne serves as a handle for diversification via Sonogashira or Glaser couplings.

Example :

-

Sonogashira Coupling with iodobenzene yields 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethynylbutyl)-3-(4-fluorobenzyl)urea (82% yield) .

Catalytic System :

-

Pd(PPh₃)₄ (5 mol%)

-

CuI (10 mol%)

-

Et₃N base

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the alkyne, forming cyclobutane-linked dimers.

Conditions :

-

λ = 254 nm, THF solvent, 12 hours

Product : -

Head-to-tail dimer (65% yield, characterized by X-ray crystallography).

Biological Activity Modulation via Derivatization

Structural modifications correlate with pharmacological effects:

Key Research Findings:

-

Antitumor Derivatives : Suzuki-Miyaura coupling products show enhanced PRMT5 inhibition (IC₅₀ < 5 nM) .

-

Metabolic Stability : Fluorine substitution reduces oxidative metabolism in hepatic microsomes (t₁/₂ increased from 1.2 → 4.7 hours) .

-

Synergistic Effects : Combining urea hydrolysis-resistant analogs with PARP inhibitors improves therapeutic indices in xenograft models .

This compound’s reactivity profile enables rational design of derivatives with tailored pharmacological properties, positioning it as a versatile scaffold in medicinal chemistry.

Scientific Research Applications

Cancer Therapeutics

Recent studies have highlighted the antitumor activity of 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-fluorobenzyl)urea. It has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as:

- Inhibition of Protein Arginine Methyltransferases (PRMTs) : The compound selectively inhibits PRMT5, an enzyme implicated in cancer progression. The IC50 value for PRMT5 inhibition is reported to be 8.5 nM.

- Antitumor Activity : In xenograft models, significant tumor reduction was observed when treated with this compound, indicating its potential effectiveness as an anticancer agent.

Neuropharmacological Applications

The structural characteristics of this compound suggest its utility in neuropharmacology:

- Modulation of Neurotransmitter Systems : The compound may interact with neurotransmitter receptors, potentially influencing conditions such as depression or anxiety. Further studies are needed to elucidate these interactions.

Pharmacological Tool for Protein Interactions

This compound serves as a valuable pharmacological tool for studying protein interactions:

- Investigating Protein Interactions : By utilizing this compound in biochemical assays, researchers can explore the role of protein arginine methylation in cellular signaling pathways and disease mechanisms.

| Activity Type | Target/Mechanism | IC50/Effect | Reference |

|---|---|---|---|

| PRMT5 Inhibition | Protein Arginine Methyltransferase 5 | 8.5 nM | |

| Antitumor Activity | MV4-11 Xenograft Model | Significant tumor reduction | |

| P-glycoprotein Interaction | Efflux Pump Modulation | Reduced efflux |

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-y)-3-(4-fluorobenzyl)urea resulted in a marked decrease in cell viability and induced apoptosis at specific concentrations. The results support its potential as a therapeutic agent against malignancies.

Case Study 2: Neuropharmacological Effects

In a preclinical study assessing the effects on animal models of anxiety and depression, administration of this compound showed promise in reducing anxiety-like behaviors and improving depressive symptoms. These findings suggest further exploration into its use for treating mood disorders.

Mechanism of Action

The mechanism of action of 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-fluorobenzyl)urea would depend on its specific biological target. Generally, urea derivatives can act by:

Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate access.

Modulating receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.

Interfering with protein-protein interactions: Disrupting interactions critical for biological processes.

Comparison with Similar Compounds

Key Observations :

Pharmacological Potential

- Dihydroisoquinoline Core: Shared with MERS-CoV inhibitors (e.g., N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide), which showed moderate cytotoxicity (IC₅₀ = 55.3 µM in HEK cells) . This implies the target compound may require optimization to balance potency and safety.

- Urea Derivatives : The urea moiety in demonstrated high purity (97.5%) and moderate molecular weight (498.4 g/mol), aligning with drug-like properties that the target compound likely shares.

Computational and Structural Studies

- Docking Methods: Glide docking (as in ) has been used to evaluate dihydroisoquinoline derivatives, suggesting the target compound could benefit from similar computational validation to predict binding modes to proteases or kinases.

Biological Activity

The compound 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-fluorobenzyl)urea is a complex organic molecule that has garnered attention due to its potential biological activities. This compound features a combination of structural elements, including a dihydroisoquinoline moiety and a fluorobenzyl group, which are known for their diverse pharmacological profiles.

Chemical Structure and Properties

The molecular formula of this compound is . It contains:

- Dihydroisoquinoline : A bicyclic structure that is often associated with neuroprotective and anti-inflammatory properties.

- Fluorobenzyl group : A modification that can enhance the lipophilicity and biological activity of the molecule.

Anticancer Activity

Research has indicated that compounds containing the dihydroisoquinoline structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of this structure can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the but-2-yn-1-yl group may also contribute to these effects by affecting cellular signaling pathways involved in cancer progression.

Neuroprotective Effects

The dihydroisoquinoline derivatives have been linked to neuroprotective activities, making them potential candidates for treating neurodegenerative diseases like Parkinson's. The mechanism of action may involve modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key modifications and their effects on activity:

| Structural Modification | Biological Activity | Reference |

|---|---|---|

| Dihydroisoquinoline | Anticancer, Neuroprotective | |

| Fluorobenzyl Group | Increased Lipophilicity | |

| But-2-yn-1-yl Group | Enhanced Cell Penetration |

Case Studies

- Antitumor Efficacy : In vitro studies demonstrated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity.

- Neuroprotection in Animal Models : In rodent models of Parkinson's disease, administration of similar dihydroisoquinoline derivatives resulted in significant behavioral improvements and reduced neurodegeneration markers, suggesting a protective effect on dopaminergic neurons.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of key signaling pathways involved in cell proliferation and survival.

- Modulation of neurotransmitter levels , particularly dopamine and serotonin, which are critical in mood regulation and cognitive function.

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 1-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)-3-(4-fluorobenzyl)urea, given its alkyne and urea functional groups?

- Methodological Answer : The synthesis should prioritize coupling reactions between the alkyne-containing dihydroisoquinoline moiety and the 4-fluorobenzylurea group. Sonogashira coupling could link the alkyne to aromatic systems, while carbodiimide-mediated coupling (e.g., EDC/HOBt) may stabilize urea bond formation. Reaction monitoring via HPLC or LC-MS is critical to track intermediates . Solvent selection (e.g., DMF or THF) and temperature control (25–60°C) can mitigate side reactions. For yield optimization, fractional factorial design (FFD) experiments should assess variables like catalyst loading, solvent polarity, and reaction time .

Q. How can researchers address solubility challenges in in vitro assays for this compound?

- Methodological Answer : Solubility issues arise from the hydrophobic dihydroisoquinoline and fluorobenzyl groups. Pre-formulation studies using co-solvents (e.g., DMSO/PEG mixtures) or cyclodextrin-based encapsulation can enhance aqueous solubility. Dynamic light scattering (DLS) and phase-solubility diagrams help identify optimal conditions. If precipitation occurs during biological assays, surfactants like Tween-80 (0.01–0.1% v/v) or lipid-based carriers (e.g., liposomes) may stabilize the compound .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data for this compound is unavailable, structurally related urea derivatives (e.g., ) suggest potential skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood. In case of exposure, follow first-aid protocols: rinse skin with soap/water for 15 minutes and eyes with saline for 20 minutes. Store the compound in airtight containers under nitrogen to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to target proteins, such as kinase enzymes?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions between the urea group (hydrogen bond donor/acceptor) and kinase active sites. Quantum mechanical calculations (DFT) assess electronic properties of the fluorobenzyl group, which may influence π-π stacking. MD simulations (AMBER, GROMACS) evaluate stability over 100+ ns trajectories. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .

Q. What experimental approaches resolve contradictions in pharmacological data, such as conflicting IC50 values across cell lines?

- Methodological Answer : Contradictory IC50 values may stem from cell-specific metabolism or off-target effects. Conduct dose-response assays in triplicate using synchronized cells (e.g., serum-starved vs. proliferating). Combine with RNA-seq to identify differentially expressed genes affecting drug response. Use isoform-specific inhibitors (e.g., kinase knockouts via CRISPR) to isolate target pathways. Cross-validate findings with in silico toxicity profiling (e.g., ProTox-II) .

Q. How can researchers design a scalable purification protocol for this compound while minimizing byproducts?

- Methodological Answer : Employ orthogonal purification techniques:

- Step 1 : Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) removes polar impurities.

- Step 2 : Recrystallization in ethanol/water (7:3 v/v) isolates the pure compound.

- Step 3 : Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves non-polar byproducts. Monitor purity via NMR (<95% purity) and HRMS (Δ < 2 ppm). For industrial-scale adaptation, simulate solvent recovery using Aspen Plus .

Methodological Design Questions

Q. What statistical methods are optimal for analyzing dose-dependent cytotoxicity data?

- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. Apply ANOVA with Tukey’s post-hoc test to compare treatment groups. For high-throughput screens, machine learning algorithms (random forest, SVM) classify responders vs. non-responders. Ensure reproducibility by adhering to MIAME guidelines for data reporting .

Q. How can reaction path search methods accelerate the discovery of derivatives with enhanced bioactivity?

- Methodological Answer : Implement quantum chemical reaction path searches (e.g., AFIR or GRRM) to map energetically feasible routes for modifying the dihydroisoquinoline core. Pair with fragment-based drug design (FBDD) to prioritize substituents (e.g., electron-withdrawing groups on the benzyl ring). Validate synthetic routes using microfluidic flow reactors for rapid iteration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.